N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine
Description
N,N-Dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidin-2-amine core linked to a piperazine ring, which is further substituted with a pyrazolo[1,5-a]pyrazine moiety. This article compares its structural, synthetic, and functional attributes with related compounds, leveraging data from diverse sources.
Properties
IUPAC Name |
N,N-dimethyl-4-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8/c1-21(2)16-18-5-4-14(20-16)22-9-11-23(12-10-22)15-13-3-6-19-24(13)8-7-17-15/h3-8H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEOXIMJYCSLCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyrazolo[1,5-a]Pyrazine-Piperazine Intermediate
The pyrazolo[1,5-a]pyrazine-piperazine subunit is synthesized via palladium-catalyzed cross-coupling:
Reaction Conditions :
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Substrate : 4-Bromopyrazolo[1,5-a]pyrazine (1.0 equiv).
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Reagent : Piperazine (1.2 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (2.0 equiv).
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Solvent : Toluene, reflux at 110°C for 12–16 hours.
Analytical Validation :
Functionalization of Pyrimidine Core
The pyrimidine core is prepared through sequential substitution reactions:
Step 1 : Chlorination of 4-Hydroxypyrimidine
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Reagents : POCl₃, N,N-dimethylaniline, reflux at 100°C for 4 hours.
Step 2 : Dimethylation at the 2-Position
Final Coupling Reaction
The piperazine-pyrazolo[1,5-a]pyrazine intermediate is coupled to the chloropyrimidine core via nucleophilic aromatic substitution:
Reaction Parameters :
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Substrate : N,N-Dimethyl-4-chloropyrimidin-2-amine (1.0 equiv).
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Reagent : 1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperazine (1.1 equiv).
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Base : DIPEA (3.0 equiv).
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Solvent : n-BuOH, 120°C for 24 hours under microwave irradiation.
Purity Assessment :
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HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
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HRMS (ESI+) : m/z calcd. for C₁₆H₂₀N₈ [M+H]⁺ 325.1891, found 325.1894.
Optimization Challenges and Solutions
Byproduct Formation in Coupling Reactions
The coupling of 1-(pyrazolo[1,5-a]pyrazin-4-yl)piperazine with chloropyrimidine generates two primary byproducts:
Crystallization and Purification
Recrystallization from ethanol/water (3:1 v/v) yields analytically pure compound. Alternative methods include:
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Chromatography : Silica gel (CH₂Cl₂/MeOH 9:1) for small-scale purification.
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Antisolvent precipitation : Adding hexane to a DMF solution.
Comparative Analysis of Synthetic Routes
| Parameter | Method A (n-BuOH) | Method B (DMSO) |
|---|---|---|
| Reaction Time | 24 hours | 12 hours |
| Temperature | 120°C | 150°C |
| Yield | 65–70% | 55–60% |
| Purity (HPLC) | >99% | 95–97% |
| Key Advantage | High purity | Faster reaction |
Method A is preferred for large-scale synthesis due to superior purity, while Method B suits rapid screening.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule, enhancing its biological activity.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound exhibits promising properties as a kinase inhibitor , particularly against AXL and c-MET kinases. These kinases play crucial roles in cell signaling pathways associated with cancer progression and metastasis. Inhibiting these kinases can potentially lead to therapeutic benefits in treating various cancers.
Case Study: AXL and c-MET Kinase Inhibition
Research has shown that derivatives of pyrazolo[1,5-a]pyrimidine, including the compound in focus, can selectively inhibit AXL and c-MET kinases. This inhibition can disrupt the signaling pathways that allow cancer cells to proliferate and spread. The specificity of these inhibitors makes them attractive candidates for targeted cancer therapies .
Anticancer Activity
The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its anticancer activity . Compounds based on this structure have been shown to induce apoptosis in cancer cells, making them valuable in the development of new anticancer agents.
Case Study: Induction of Apoptosis
A study indicated that compounds similar to N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine can significantly increase apoptosis rates in HCT116 colorectal cancer cells. The results demonstrated a 41.55% increase in early and late apoptosis compared to control groups . This highlights the potential of such compounds in developing effective cancer therapies.
Antimicrobial Properties
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.
Case Study: Antimicrobial Activity
In a comparative study, various pyrazolo derivatives were tested against common pathogens. The results showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit bacterial growth suggests its potential as an antimicrobial agent .
Neuroprotective Effects
Emerging studies suggest that compounds featuring the pyrazolo[1,5-a]pyrimidine structure may exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's.
Case Study: Neuroprotection
In vitro studies have demonstrated that certain derivatives can protect neuronal cells from oxidative stress-induced damage. This protective effect is attributed to their ability to modulate signaling pathways involved in cell survival .
Synthesis and Structural Insights
The synthesis of this compound involves several steps that highlight its structural complexity and potential for modification.
Synthesis Overview
The synthesis typically involves coupling reactions between various pyrazole derivatives and piperazine-based structures under controlled conditions to yield high-purity products suitable for further biological testing .
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell growth and survival . This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound : Pyrimidin-2-amine core + pyrazolo[1,5-a]pyrazine via a piperazine linker .
- Analog 1 () : Imidazo[4,5-b]pyridine core with pyrazine and piperazine substituents (e.g., 27g: 6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(4-(pyrazin-2-ylmethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine) .
- Analog 2 () : Pyrazin-2-yl-pyrimidin-4-yl-amine core, designed as CHK1 kinase inhibitors .
- Analog 3 () : Pyrazolo[1,5-a]pyrimidin-7-amine derivatives with aryl substituents (e.g., N-(4-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine) .
Key Differences :
- The target compound’s pyrimidine-pyrazolo[1,5-a]pyrazine dual-core system distinguishes it from imidazo- or pyrido-based analogs.
- Substituents on the piperazine/pyrimidine rings influence solubility and target affinity.
Table 1: Structural Features of Selected Analogs
Target Compound
Pyrazolo[1,5-a]pyrazine derivatives are prominent in kinase inhibitor development (e.g., BTK inhibitors in ) .
Analogs with Reported Activity
- BTK Inhibitors () : PRE-1 and BIO-2008846 derivatives show brain penetration in PET studies, highlighting pyrazolo[1,5-a]pyrazine’s role in CNS-targeted therapies .
- CHK1 Inhibitors () : Exhibit anti-cancer activity by disrupting DNA repair pathways .
- Anti-Cancer Agents () : Pyrazolo[1,5-a]pyrimidines with aryl substituents demonstrate anti-liver/breast cancer activity .
Key Insight : The piperazine linker in the target compound may enhance solubility and bioavailability compared to bulkier substituents (e.g., tert-butyl in ) .
Physicochemical Properties
Biological Activity
N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, alongside relevant case studies and research findings.
Chemical Structure and Synthesis
The compound features a complex structure that combines a pyrimidine core with a pyrazolo[1,5-a]pyridine moiety and a piperazine ring. The synthesis typically involves multiple steps including the formation of the pyrazole and subsequent coupling reactions to introduce the piperazine and pyrimidine units. Recent studies have highlighted efficient synthetic routes that yield high purity products suitable for biological testing .
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have been identified as inhibitors of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and cancer metabolism. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, including leukemia and solid tumors .
The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, these compounds may disrupt the mTOR signaling pathway, leading to apoptosis in cancer cells. Docking studies suggest that N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine binds effectively to target proteins involved in these pathways, enhancing its potential as an anticancer agent .
Case Studies
Several case studies have documented the efficacy of pyrazolo-pyrimidine derivatives in preclinical models:
- Study on L1210 Leukemia Cells : A series of N4-substituted pyrazolo[3,4-d]pyrimidines demonstrated moderate to very good growth inhibitory activities against cultured L1210 leukemia cells. The most active compounds showed IC50 values in the low micromolar range, indicating significant potency .
- In Vivo Studies : In murine models, compounds structurally related to N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine were evaluated for their ability to reduce tumor growth. Results indicated a marked decrease in tumor size compared to control groups, supporting the compound's potential as a therapeutic agent .
Data Table: Biological Activity Overview
| Compound Name | Target | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine | AMPK | 0.5 - 2.0 | Inhibition of mTOR pathway |
| Pyrazolo[3,4-d]pyrimidine derivative | L1210 leukemia | 0.8 | Induction of apoptosis |
| Another derivative | Solid tumors (mouse model) | 1.5 | Cell cycle arrest |
Q & A
What are the common synthetic routes for preparing pyrazolo[1,5-a]pyrimidine-containing compounds, and how do reaction conditions influence product purity?
Level: Basic
Methodology:
Pyrazolo[1,5-a]pyrimidine cores are typically synthesized via cyclization of aminopyrazole precursors with α,β-unsaturated carbonyl compounds or via Suzuki-Miyaura cross-coupling for functionalization. For example, in , pyrazolo[3,4-d]pyrimidine derivatives were synthesized using alkylation/arylation reactions in dry acetonitrile or dichloromethane, followed by recrystallization. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution reactions.
- Temperature control : Reflux conditions (e.g., 80°C) improve reaction kinetics while avoiding decomposition.
- Purification : Recrystallization from acetonitrile yields high-purity products, confirmed by IR and H NMR .
How can spectroscopic data (e.g., 1^11H NMR, IR) resolve structural ambiguities in pyrazolo-pyrimidine derivatives?
Level: Basic
Methodology:
- H NMR : Aromatic proton splitting patterns distinguish between pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine isomers. For instance, pyrazolo[1,5-a]pyrimidines exhibit distinct downfield shifts for protons adjacent to the piperazine nitrogen (δ 8.2–8.5 ppm) .
- IR spectroscopy : Stretching frequencies for C=N (1650–1700 cm) and N-H (3300–3500 cm) confirm amine and heterocyclic ring formation .
- Contradiction resolution : Discrepancies in peak assignments (e.g., overlapping signals) can be addressed via 2D NMR (COSY, HSQC) or computational modeling .
What strategies optimize the coupling of piperazine moieties to pyrazolo-pyrimidine scaffolds?
Level: Advanced
Methodology:
Piperazine attachment often employs nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. Key considerations:
- Activation : Electron-withdrawing groups (e.g., nitro, chloro) on the pyrimidine ring enhance SNAr reactivity.
- Catalysts : Pd(OAc)/XPhos systems enable efficient C-N bond formation under inert atmospheres ( ).
- Yield improvement : Pre-functionalizing piperazine with Boc-protection minimizes side reactions, followed by deprotection with TFA .
How do computational methods (e.g., DFT, reaction path search) aid in designing novel derivatives of this compound?
Level: Advanced
Methodology:
- Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error synthesis. highlights ICReDD’s approach using computational screening to identify optimal reaction conditions .
- Docking studies : Molecular dynamics simulations assess binding affinity to target enzymes (e.g., kinases), guiding substituent selection for bioactivity .
How can researchers address discrepancies in reported biological activity data for structurally similar compounds?
Level: Advanced
Methodology:
- Meta-analysis : Compare IC values across studies while controlling for assay conditions (e.g., cell lines, pH). For example, trifluoromethyl groups (as in ) may enhance membrane permeability, explaining potency variations .
- Structural validation : Re-synthesize disputed compounds using standardized protocols () and validate purity via HPLC-MS .
What role do intramolecular hydrogen bonds play in stabilizing the crystal structure of pyrazolo-pyrimidine derivatives?
Level: Advanced
Methodology:
X-ray crystallography () reveals that N–H⋯N hydrogen bonds between pyrimidine N4 and piperazine N5 create six-membered rings, reducing conformational flexibility. Weak C–H⋯π interactions further stabilize crystal packing, influencing solubility and bioavailability .
What are the challenges in scaling up laboratory-scale synthesis to multi-gram quantities without compromising yield?
Level: Advanced
Methodology:
- Process optimization : Replace low-boiling solvents (e.g., dichloromethane) with DMF or THF for safer distillation.
- Catalyst recycling : Immobilized Pd catalysts reduce metal contamination and costs ( ).
- Quality control : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progression .
How do substituents on the pyrimidine ring influence electronic properties and reactivity?
Level: Basic
Methodology:
- Electron-withdrawing groups (EWGs) : Chloro or nitro groups increase electrophilicity at C4, facilitating nucleophilic attack by piperazine.
- Electron-donating groups (EDGs) : Methoxy or methyl groups enhance resonance stabilization but may reduce SNAr efficiency. Hammett constants (σ) quantify these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
